3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Medicinal Chemistry Building Block Procurement SAR Optimization

3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine is a semi-rigid heterocyclic building block whose N1-methyl group prevents tautomerization and eliminates the ring NH donor, while the 3-ethyl substituent adds a flexible hydrophobic handle for lipophilic pocket probing. With a calculated LogP of 0.74, polar surface area of 57 Ų, and an Fsp³ of 0.6, this scaffold is optimized for CNS-targeted fragment libraries and kinase/GPCR hinge-binding motifs. Replacing generic 5-amino-1,2,4-triazole with this differentiated core improves reaction regioselectivity and SAR reproducibility.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 67766-67-0
Cat. No. B2369235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine
CAS67766-67-0
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCCC1=NN(C(=N1)N)C
InChIInChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8)
InChIKeyGUYRJILQXBQXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0): Procurement-Relevant Identity and Core Physicochemical Profile


3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0) is a nitrogen-based heterocyclic building block with the molecular formula C5H10N4 and a molecular weight of 126.16 Da [1]. The compound belongs to the 5-amino-1,2,4-triazole class and features a 3-ethyl substituent and an N1-methyl substituent on the triazole ring . Its IUPAC name is 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine, with the alternative name 5-ethyl-2-methyl-2H-[1,2,4]triazol-3-ylamine reflecting the tautomeric ambiguity common to this scaffold . The compound is commercially available as a research-grade building block from multiple suppliers under catalog identifiers including EN300-862672 and CSSB00011728259 [1].

Why Generic Substitution of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine Is Not Equivalent for Procurement


Within the 5-amino-1,2,4-triazole building block class, substitution pattern at the ring nitrogen and C3 positions critically alters both physicochemical properties and synthetic utility. The presence of an N1-methyl group versus an unsubstituted NH in the parent 1H-1,2,4-triazol-5-amine (CAS 61-82-5, MW 84.08) eliminates the acidic NH proton that participates in hydrogen-bonding networks and metalloenzyme coordination [1]. Simultaneously, the 3-ethyl substituent introduces a flexible hydrophobic alkyl chain not present in the 3-methyl analog (CAS 67478-94-0), increasing both molecular weight (126.16 vs. 112.13 Da) and lipophilicity (calculated LogP 0.74) [2]. Substituting a generic 5-amino-1,2,4-triazole without these specific N- and C-substituents therefore alters reaction regioselectivity in downstream functionalization, modulates the lipophilic-hydrophilic balance in SAR optimization, and changes the physical form of the building block (solid vs. liquid). These differences directly impact synthetic outcomes and reproducibility.

Quantitative Differentiation Evidence: 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine vs. Structural Analogs


Molecular Weight Differentiation: 126.16 Da Enables Distinct Property Space vs. Unsubstituted Parent

The target compound exhibits a molecular weight of 126.16 Da, which is 42.08 Da (50.0%) higher than the unsubstituted parent 1H-1,2,4-triazol-5-amine (CAS 61-82-5, MW 84.08 Da) [1]. This difference arises from the combined methyl and ethyl substituents. In medicinal chemistry building block selection, a ~42 Da increase moves the scaffold into a distinct property space that affects calculated drug-likeness parameters and downstream compound molecular weight ranges [2].

Medicinal Chemistry Building Block Procurement SAR Optimization

Lipophilicity Modulation: Calculated LogP 0.74 Provides Intermediate Hydrophobic Character vs. Parent Scaffold

The target compound has a calculated partition coefficient (LogP) of 0.74 [1]. While experimental LogP data for the unsubstituted parent 1H-1,2,4-triazol-5-amine are not available in the public domain, class-level inference from structurally related unsubstituted amino-triazoles indicates that the introduction of an ethyl group at C3 and a methyl group at N1 increases lipophilicity relative to the unsubstituted scaffold. The calculated Fsp3 value of 0.6 indicates 60% sp3-hybridized carbon content, which is favorable for three-dimensional structural diversity and correlates with improved clinical success rates in drug discovery campaigns [1].

Medicinal Chemistry ADME Prediction Building Block Selection

Hydrogen Bond Donor Capacity: Single HBD Alters Intermolecular Interaction Profile vs. Unsubstituted Parent

The target compound possesses exactly one hydrogen bond donor (the exocyclic amine NH2) and three hydrogen bond acceptors (the triazole ring nitrogens), giving a polar surface area of 57 Ų [1]. In contrast, the unsubstituted parent 1H-1,2,4-triazol-5-amine (CAS 61-82-5) contains an additional ring NH donor that is absent in the target compound due to N1-methylation. Methylation at N1 eliminates a hydrogen bond donor site while preserving all three acceptor sites, thereby altering the hydrogen-bonding capacity from a dual-donor system to a single-donor system [2].

Medicinal Chemistry Receptor Binding Crystal Engineering

Procurement-Driven Application Scenarios for 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0)


Medicinal Chemistry Building Block for Kinase and GPCR Ligand Optimization

The combination of a single hydrogen bond donor, three hydrogen bond acceptors, and an intermediate LogP of 0.74 makes this compound suitable as a heterocyclic core for optimizing kinase hinge-binding motifs and GPCR ligand scaffolds. The N1-methyl group prevents tautomerization and eliminates the ring NH donor, while the 3-ethyl group provides a hydrophobic extension point for probing lipophilic pockets [1].

Scaffold for Library Synthesis Requiring Balanced Physicochemical Properties

With an Fsp3 value of 0.6 and a rotatable bond count of 1, this building block provides a semi-rigid triazole core with limited conformational flexibility, making it appropriate for fragment-based library construction where scaffold rigidity is valued for target engagement predictability. The polar surface area of 57 Ų falls within the optimal range for CNS drug candidates (typically <90 Ų), supporting its use in CNS-targeted library design [1].

Agrochemical Intermediate for Fungicide or Herbicide Derivatization

1,2,4-Triazole scaffolds are established pharmacophores in commercial agrochemicals including fungicides (e.g., triazole demethylase inhibitors) and herbicides [2]. The 5-amino functionality provides a reactive handle for amide coupling, urea formation, or Schiff base synthesis, while the N1-methyl and 3-ethyl substituents confer the specific physicochemical profile that differentiates this compound from other 5-amino-1,2,4-triazole building blocks available in procurement catalogs.

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